The compound [{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is an organic molecule that belongs to a class of compounds known for their potential pharmacological applications. This compound features a complex structure that includes a piperidine ring, an amino acid moiety, and a methoxyphenyl group, making it of interest in medicinal chemistry and drug development.
The compound is synthesized through various methods in laboratory settings, often involving multi-step organic synthesis techniques. Its structural complexity suggests that it may be derived from simpler precursors through reactions such as amide formation, acylation, and carbonyl chemistry.
This compound can be classified as an amino acid derivative due to the presence of the carboxylic acid functional group and the amino group. Additionally, it contains a piperidine ring, which is characteristic of many biologically active molecules.
The synthesis of [{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid typically involves several key steps:
The synthesis may utilize techniques such as:
The molecular structure of this compound can be visualized as having a central piperidine ring connected to various functional groups:
The molecular formula can be deduced based on its structure, leading to calculations of molecular weight and other properties relevant for computational modeling and experimental design.
This compound is likely to participate in various chemical reactions due to its functional groups:
The reactivity can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. For instance, using acidic or basic conditions can facilitate different types of reactions.
The mechanism by which this compound exerts its biological effects may involve:
Experimental data from pharmacological studies would be necessary to elucidate the exact mechanism of action, including binding affinities and functional assays.
Relevant analyses such as infrared spectroscopy (IR) and NMR would provide insights into these properties by revealing functional groups and structural characteristics.
The compound has potential applications in:
Piperidine ranks as the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals, present in >70 commercialized drugs including blockbuster agents like Apixaban (anticoagulant), Lenalidomide (anticancer), and Ibrutinib (anticancer) [5] [10]. This six-membered saturated ring provides exceptional versatility in drug design due to:
Analysis reveals distinct substitution preferences: N1- and C4-substitution occur in 86% and 58% of piperidine-containing drugs respectively, while C3-substitution (as in the target compound) appears in 19% [10]. This strategic positioning enables three-dimensional diversity critical for target engagement.
Table 1: Substitution Patterns in Piperidine-Containing Pharmaceuticals
Substitution Position | % Occurrence | Representative Drugs |
---|---|---|
N1 | 86% | Raloxifene, Donepezil |
C4 | 58% | Ibrutinib, Rimegepant |
C2 | 33% | Apixaban |
C3 | 19% | Target compound (this review) |
The 3-aminocarbonylpiperidine motif represents a pharmaceutically privileged scaffold where the carboxamide group at C3 confers:
Recent synthetic advances facilitate access to enantiopure derivatives. Multi-enzyme cascades employing galactose oxidase (GOase) and imine reductase (IRED) enable asymmetric synthesis of N-Cbz-3-aminopiperidine from L-ornithinol derivatives with >99% ee [4]. Kinetic studies reveal GOase variant M3-5 exhibits superior catalytic efficiency (kcat/Km = 0.063 mM−1s−1) for Cbz-protected precursors, enabling gram-scale production.
Table 2: Impact of Carboxamide Positioning on Piperidine Bioactivity
Position | Key Functional Attributes | Therapeutic Applications |
---|---|---|
C2-Carboxamide | Enhanced rigidity | Kinase inhibitors (e.g., EGFR) |
C3-Carboxamide | Optimal H-bond geometry | GPCR modulators (e.g., CGRP antagonists) |
C4-Carboxamide | Conformational flexibility | SERMs (e.g., Raloxifene analogs) |
The target compound [{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid exemplifies strategic C3-functionalization, where the carboxamide likely serves as a hydrogen bond donor/acceptor pair for target binding.
The target molecule integrates structural elements with established biological relevance:
In anticancer research, derivatives like compound 4e (bearing 3-carbamoylpiperidine) show remarkable inhibitory effects on human breast cancer cells through HSP70 disruption [1]. Molecular modeling indicates the carboxamide anchors these compounds to the HSP70 ATPase domain via Asn170 and Thr204 hydrogen bonds.
For inflammation, the acetic acid moiety enables chelation of pro-inflammatory metal ions while the p-methoxyaryl group suppresses COX-2 expression. Piperidine-based compounds demonstrate IC50 values <10 μM in TNFα inhibition assays, with C3-substituted derivatives showing 3-5 fold enhanced activity over C4 isomers due to optimal topology for NF-κB binding [7].
Table 3: Biological Targets of Piperidine Derivatives in Disease Contexts
Structural Feature | Primary Biological Targets | Therapeutic Outcome |
---|---|---|
3-Aminocarbonylpiperidine | HSP70, Tubulin | Antiproliferative activity |
Acetic acid moiety | Metal ions, COX-2 active site | Anti-inflammatory/analgesic |
4-Methoxyphenyl | Free radicals, LOX enzymes | Antioxidant effects |
The strategic incorporation of these pharmacophores suggests potential dual activity against malignancies and inflammation, positioning the target compound as a promising candidate for polypharmacology-based drug development.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1